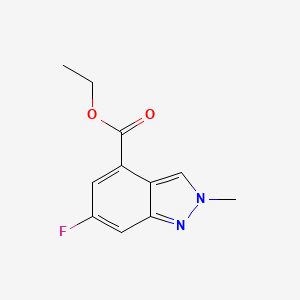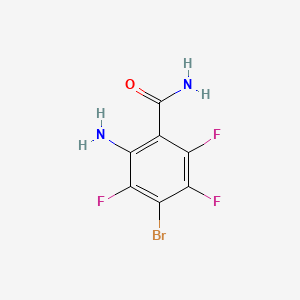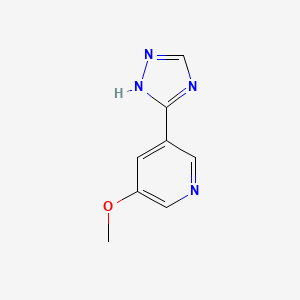
8-Methoxy-N,N-dimethylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-N,N-dimethylquinoline-3-carboxamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is known for its unique structural features and chemical properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 8-Methoxy-N,N-dimethylquinoline-3-carboxamide involves several steps. One common method starts with the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate to form ethyl 8-methoxycoumarin-3-carboxylate via a cyclocondensation reaction with piperidine as a base catalyst under fusion conditions . This intermediate can then be further modified to obtain the desired compound. Industrial production methods often involve bulk manufacturing, sourcing, and procurement of the compound .
Análisis De Reacciones Químicas
8-Methoxy-N,N-dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include tributyltin(IV) chloride, sodium borohydride, and azoisobutyronitrile (AIBN) in the presence of an aprotic solvent like N,N-dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Methoxy-N,N-dimethylquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-N,N-dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit β-tubulin polymerization and activate caspase-3/7 proteins, leading to apoptosis in cancer cells . This dual inhibition mechanism makes it a promising candidate for anticancer therapy.
Comparación Con Compuestos Similares
8-Methoxy-N,N-dimethylquinoline-3-carboxamide can be compared with other similar compounds, such as:
8-Methoxycoumarin-3-carboxamide: Known for its anticancer properties.
N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide: Exhibits dual inhibition of VEGFR2 kinase and cytochrome P450.
The uniqueness of this compound lies in its specific structural features and its ability to target multiple pathways, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
8-methoxy-N,N-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13(16)10-7-9-5-4-6-11(17-3)12(9)14-8-10/h4-8H,1-3H3 |
Clave InChI |
DYGNEKVGHINFHZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CN=C2C(=C1)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)


![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)





